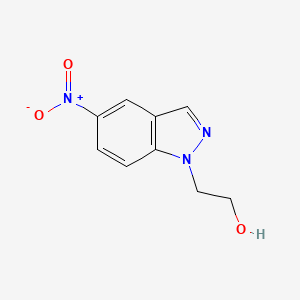

2-(5-nitro-1H-indazol-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-nitroindazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-4-3-11-9-2-1-8(12(14)15)5-7(9)6-10-11/h1-2,5-6,13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJLAPREGBZGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676556 | |

| Record name | 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056619-14-7 | |

| Record name | 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(5-nitro-1H-indazol-1-yl)ethanol: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitroindazole scaffold is a cornerstone pharmacophore in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly for parasitic diseases.[1][2][3][4] Derivatives of this heterocyclic system are subjects of intense research due to their diverse biological activities. This guide provides a comprehensive, in-depth technical overview of the synthesis and rigorous characterization of a key derivative, 2-(5-nitro-1H-indazol-1-yl)ethanol. We will explore the causal factors behind the synthetic strategy, present self-validating characterization protocols, and ground all claims in authoritative scientific literature. This document is intended to serve as a practical and reliable resource for researchers engaged in the synthesis of novel indazole-based compounds.

Strategic Approach to Synthesis

The primary objective is the regio-selective N-alkylation of the 5-nitroindazole core. The indazole ring possesses two potential nucleophilic nitrogen atoms (N1 and N2). The choice of reaction conditions is therefore critical to favor alkylation at the desired N1 position, which is often crucial for biological activity. The overall synthetic strategy is a two-step process: first, the synthesis of the 5-nitroindazole precursor, followed by its subsequent alkylation.

Synthesis of the Precursor: 5-Nitro-1H-indazole

A robust and well-documented method for preparing the 5-nitro-1H-indazole starting material is essential for the overall success of the synthesis.[5][6] A common and reliable pathway involves the diazotization of 2-amino-5-nitrotoluene, followed by intramolecular cyclization.[7]

Causality of the Method: This classical approach is favored due to the ready availability of the starting material and the generally high yields of the cyclized product. The reaction proceeds by converting the primary amine into a diazonium salt, which is a potent electrophile. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic indazole ring system.

Caption: Workflow for the synthesis of the 5-nitro-1H-indazole precursor.

N-Alkylation: Synthesis of this compound

The core of this guide is the N-alkylation of 5-nitro-1H-indazole to introduce the 2-hydroxyethyl side chain. This is typically achieved via a nucleophilic substitution (SN2) reaction.

Reaction Principle: The nitrogen atom of the indazole ring acts as a nucleophile, attacking an electrophilic two-carbon synthon. To enhance the nucleophilicity of the indazole, a base is required to deprotonate the N-H bond, generating an indazolide anion.

Caption: Logical workflow for the N-alkylation synthesis protocol.

Experimental Protocol:

-

Preparation: To a solution of 5-nitro-1H-indazole (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a moderate base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Expert Insight: Acetonitrile is an excellent choice as it effectively dissolves the reactants and facilitates the SN2 mechanism. K₂CO₃ is a sufficiently strong base to deprotonate the indazole but is safer and easier to handle than stronger bases like sodium hydride (NaH).

-

-

Reagent Addition: Add the alkylating agent, 2-bromoethanol (1.2 eq), to the stirred suspension.

-

Reaction: Heat the reaction mixture to 60-80°C and monitor the progress using Thin-Layer Chromatography (TLC).

-

Trustworthiness: The reaction temperature is a critical parameter. Moderate heating increases the reaction rate without promoting significant side reactions or decomposition. Consistent TLC monitoring ensures the reaction is driven to completion, which is key for achieving a high yield.

-

-

Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes residual DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the pure this compound.

Comprehensive Characterization: A Self-Validating System

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Caption: Logical flow of the multi-technique characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure of the target compound.[8]

¹H NMR Spectroscopy Data (Predicted): The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Based on known spectral data for similar indazole derivatives, the following signals are expected.[9][10]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-7 (Indazole) | ~8.70 | d | 1H |

| H-3 (Indazole) | ~8.30 | s | 1H |

| H-6 (Indazole) | ~8.25 | dd | 1H |

| H-4 (Indazole) | ~7.80 | d | 1H |

| -OH (Ethanol) | ~5.0 (variable) | t (or br s) | 1H |

| N-CH₂ (Ethanol) | ~4.60 | t | 2H |

| O-CH₂ (Ethanol) | ~3.95 | t | 2H |

¹³C NMR Spectroscopy Data (Predicted): The carbon NMR spectrum reveals the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a (Indazole) | ~141 |

| C-5 (Indazole) | ~142 |

| C-3a (Indazole) | ~127 |

| C-3 (Indazole) | ~135 |

| C-6 (Indazole) | ~122 |

| C-4 (Indazole) | ~118 |

| C-7 (Indazole) | ~111 |

| N-CH₂ (Ethanol) | ~50 |

| O-CH₂ (Ethanol) | ~60 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H | Stretch (alcohol) | 3200-3500 (broad) |

| C-H | Stretch (aromatic) | 3000-3100 |

| C-H | Stretch (aliphatic) | 2850-2960 |

| N=O | Stretch (nitro) | 1500-1550 (asymmetric) |

| N=O | Stretch (nitro) | 1330-1370 (symmetric) |

| C=C | Stretch (aromatic) | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C₉H₉N₃O₃ |

| Molecular Weight | 207.19 g/mol |

| Expected [M+H]⁺ | m/z 208.07 |

Conclusion

This guide has detailed a reliable and reproducible methodology for the synthesis of this compound via N-alkylation of 5-nitroindazole. The causality behind the selection of reagents and conditions has been explained to provide a deeper understanding of the synthetic process. Furthermore, a comprehensive, multi-faceted characterization strategy has been outlined, which serves as a self-validating protocol to confirm the structure and purity of the final product. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. The 5-nitroindazole scaffold continues to be a promising template for the development of new medicines, and a thorough understanding of its chemical synthesis and characterization is paramount for future innovation.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]

- 3. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Nitro-1H-indazol-1-yl)ethanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(5-nitro-1H-indazol-1-yl)ethanol (CAS RN: 1056619-14-7), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from chemical supplier data, established synthetic routes for related analogues, and standard analytical methodologies. We present a putative synthesis pathway, detail essential characterization techniques, and tabulate the core physicochemical parameters to serve as a foundational resource for researchers engaging with this compound. The causality behind experimental choices and the principles of analytical validation are emphasized throughout to ensure scientific integrity and practical utility.

Introduction: The Significance of the Nitroindazole Scaffold

The 5-nitroindazole moiety is a critical pharmacophore found in a variety of biologically active molecules. Its presence is often associated with antiparasitic, antineoplastic, and trichomonacidal activities. The electronic properties of the nitro group, combined with the bicyclic indazole ring system, create a unique chemical entity capable of participating in various biological interactions. The addition of a hydroxyethyl group at the N1 position, yielding this compound, modulates the compound's polarity, solubility, and potential for further chemical modification, making it a versatile intermediate or a potential active pharmaceutical ingredient (API) in its own right. Understanding its fundamental physicochemical properties is paramount for its effective application in drug development, from formulation and dosage design to pharmacokinetic and pharmacodynamic profiling.

Core Physicochemical Properties

A thorough characterization of a compound's physicochemical profile is the bedrock of its development. While comprehensive experimental data for this compound is not extensively reported in peer-reviewed literature, we can compile its fundamental identifiers and hazard information from available sources.

Table 1: Core Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 1056619-14-7 | Alchem Pharmtech[1] |

| Molecular Formula | C₉H₉N₃O₃ | Acmec Biochemical[2] |

| Molecular Weight | 207.19 g/mol | Acmec Biochemical[2] |

| IUPAC Name | This compound | - |

| InChI | InChI=1S/C9H9N3O3/c13-4-3-11-9-2-1-8(12(14)15)5-7(9)6-10-11/h1-2,5-6,13H,3-4H2 | Acmec Biochemical[2] |

| InChIKey | ARJLAPREGBZGMU-UHFFFAOYSA-N | Acmec Biochemical[2] |

| Purity (Typical) | ≥98% | Zibo Hangyu Biotechnology[3] |

Table 2: Predicted Physicochemical Parameters

| Property | Predicted Value | Method/Notes |

| Melting Point (°C) | Not available | Experimental determination required. Likely a solid at room temperature. |

| Boiling Point (°C) | Not available | Likely to decompose at high temperatures. |

| logP (Octanol/Water) | ~1.5 - 2.5 | Estimation based on related structures. Experimental verification is crucial. |

| Aqueous Solubility | Sparingly soluble | Predicted based on the presence of both polar (hydroxyl, nitro) and nonpolar (indazole ring) groups. |

| pKa | Not available | The indazole nitrogen is weakly basic. The hydroxyl group is weakly acidic. |

Hazard and Safety Information: Based on supplier safety data, this compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this chemical.

Synthesis and Purification: A Proposed Protocol

Step 1: Synthesis of 5-Nitroindazole

The precursor, 5-nitroindazole, can be synthesized from 2-amino-5-nitrotoluene via a diazotization and cyclization reaction, as detailed in Organic Syntheses.[2]

Experimental Protocol: Synthesis of 5-Nitroindazole

-

Dissolution: Dissolve 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L) in a 5-L round-bottomed flask equipped with a mechanical stirrer.

-

Diazotization: Prepare a solution of sodium nitrite (0.36 mol) in water (60 mL). Add this solution to the stirred reaction mixture all at once. Maintain the temperature below 25°C during this addition.

-

Reaction: Continue stirring for 15 minutes to complete the diazotization. Allow the solution to stand at room temperature for 3 days.

-

Work-up: Concentrate the solution under reduced pressure. Add water (200 mL) to the residue and stir to form a slurry.

-

Isolation: Filter the solid product, wash thoroughly with cold water, and dry in an oven at 80-90°C.

-

Purification: Recrystallize the crude product from boiling methanol with decolorizing charcoal to yield pale yellow needles of 5-nitroindazole. The reported melting point is 208-209°C.[2]

Step 2: N-Alkylation to Yield this compound

The introduction of the hydroxyethyl group at the N1 position of the indazole ring is a critical step. N-alkylation of indazoles is a well-established reaction. A common and effective method involves the reaction with a suitable two-carbon electrophile, such as 2-bromoethanol, in the presence of a base. The choice of a non-nucleophilic base like cesium carbonate is crucial to prevent side reactions with the electrophile.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 5-nitroindazole (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add cesium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add 2-bromoethanol (1.2 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture at room temperature or with gentle warming (e.g., 50-60°C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Causality in Protocol Design:

-

Choice of Base: Cesium carbonate is chosen for its high solubility in polar aprotic solvents and its ability to facilitate N-alkylation without promoting elimination reactions of the alkyl halide.

-

Solvent Selection: DMF or acetone are suitable solvents as they effectively dissolve the reactants and are inert under the reaction conditions.

-

Purification Method: Column chromatography is the standard and most effective method for separating the desired N1-alkylated product from any potential N2-isomer and unreacted starting materials.

Proposed Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for confirming the structure. The spectrum should show characteristic signals for the aromatic protons on the indazole ring, as well as two triplet signals for the diastereotopic protons of the N-CH₂-CH₂-OH group. The integration of these signals will confirm the proton count.

-

¹³C NMR: This technique will confirm the number of unique carbon atoms in the molecule and their chemical environment.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern can also provide structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present, including the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, and the characteristic strong asymmetric and symmetric stretches of the nitro (NO₂) group.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A validated method using a suitable column (e.g., C18) and mobile phase will allow for the separation of the target compound from any impurities or isomers. The purity is typically reported as a percentage of the total peak area.

Physical Property Determination

-

Melting Point: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad range indicates the presence of impurities.

-

Differential Scanning Calorimetry (DSC): DSC can provide more detailed information about the thermal properties of the compound, including its melting point and any phase transitions.

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a lack of extensive published experimental data necessitates the use of predicted values and proposed protocols, the information presented herein offers a robust starting point for researchers. The proposed synthesis is based on reliable and well-documented chemical transformations, and the outlined analytical workflow provides a clear path for structural confirmation and purity assessment. As this compound continues to be explored for its potential therapeutic applications, it is anticipated that more comprehensive experimental data will become available, further enriching our understanding of this promising molecule.

References

"CAS number 1056619-14-7 characterization"

An In-depth Technical Guide to GSK2830371: A Selective Allosteric Inhibitor of Wip1 Phosphatase

A Note on Chemical Identification: This guide focuses on the characterization of the potent and selective Wip1 phosphatase inhibitor, GSK2830371. Initial searches for the provided CAS number 1056619-14-7 identified the compound 2-(5-Nitro-1H-indazol-1-yl)ethanol[1][2][3][4][5]. However, the substantive body of scientific literature relevant to a therapeutic agent for researchers and drug development professionals centers on GSK2830371, which is associated with CAS number 1404456-53-6. This guide proceeds with the detailed characterization of GSK2830371, presuming it to be the intended topic of interest.

Introduction

GSK2830371 is a potent, orally active, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D)[6][7][8]. As a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway, Wip1 has emerged as a significant target in oncology[7][9]. GSK2830371 represents a key tool compound for investigating the therapeutic potential of Wip1 inhibition. This guide provides a comprehensive overview of its mechanism of action, pharmacological properties, and key experimental protocols for its characterization.

Mechanism of Action: Allosteric Inhibition of Wip1

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase. Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique "flap" region outside of the catalytic domain. This binding event induces a conformational change in the enzyme, locking it in an inactive state[7]. This allosteric mechanism is the basis for its high selectivity for Wip1 over other phosphatases[7].

The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of multiple Wip1 substrates. This, in turn, amplifies the signaling cascade of the DNA damage response. Key substrates whose phosphorylation is increased upon treatment with GSK2830371 include p53 (at Serine 15), Chk2 (at Threonine 68), γH2AX (at Serine 139), and ATM (at Serine 1981)[6]. The heightened phosphorylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of downstream targets like p21[8][9][10].

Caption: GSK2830371 inhibits Wip1, preventing dephosphorylation of p53 and Chk2, thereby enhancing the DNA damage response.

Pharmacological and Biological Characterization

Potency and Selectivity

GSK2830371 is a highly potent inhibitor of Wip1 with an IC50 of 6 nM in a biochemical assay using fluorescein diphosphate (FDP) as a substrate[6][8]. It also potently inhibits the dephosphorylation of the endogenous substrate phospho-p38 MAPK with an IC50 of 13 nM[8]. Importantly, GSK2830371 demonstrates high selectivity, showing little to no activity against a panel of 22 other human phosphatases at concentrations up to 30 µM.

| Parameter | Value | Reference |

| Wip1 IC50 (FDP substrate) | 6 nM | [6][8] |

| Wip1 IC50 (phospho-p38) | 13 nM | [8] |

| Selectivity | >30 µM against 22 other phosphatases | |

| MCF-7 GI50 | 2.65 µM | [8][11] |

Cellular Activity

In cellular assays, GSK2830371 treatment leads to a concentration-dependent increase in the phosphorylation of Wip1 substrates in cells with wild-type TP53, such as the PPM1D-amplified MCF7 breast cancer cell line[6][8]. This on-target activity translates to selective antiproliferative effects in a subset of lymphoid cell lines that possess a wild-type TP53 allele[6]. In contrast, cell lines with mutant p53 are largely insensitive to GSK2830371, highlighting its p53-dependent mechanism of action. Furthermore, GSK2830371 can induce the degradation of the Wip1 protein through a ubiquitination-dependent pathway.

In Vivo Activity and Pharmacokinetics

GSK2830371 is orally bioavailable and has demonstrated anti-tumor activity in vivo. In mouse xenograft models using DOHH2 B-cell lymphoma cells, oral administration of GSK2830371 led to a dose-dependent inhibition of tumor growth[6][8]. Pharmacodynamic studies in these models confirmed on-target activity, showing increased phosphorylation of Chk2 and p53, and decreased Wip1 protein levels in the tumors[6][8]. Despite its in vivo efficacy, some studies have noted that GSK2830371 has limitations in its pharmacokinetic profile, which has spurred efforts to identify new Wip1 inhibitors with improved properties[7].

Experimental Protocols for Characterization

In Vitro Wip1 Inhibition Assay

This protocol outlines a method to determine the in vitro potency of GSK2830371 against Wip1 phosphatase using a fluorescent substrate.

Workflow:

Caption: Workflow for determining the in vitro IC50 of GSK2830371 against Wip1.

Step-by-Step Methodology:

-

Prepare Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, and 0.05 mg/ml BSA[6].

-

Compound Preparation: Prepare a serial dilution of GSK2830371 in DMSO.

-

Assay Plate Setup: Add the diluted GSK2830371 or DMSO (as a control) to the wells of a microplate.

-

Substrate Addition: Add 50 µM Fluorescein diphosphate (FDP) substrate to each well[6].

-

Enzyme Addition: Initiate the reaction by adding 10 nM of Wip1 enzyme to each well[6].

-

Incubation: Incubate the plate at room temperature.

-

Fluorescence Reading: Measure the fluorescent signal using a microplate reader with excitation at 485 nm and emission at 530 nm[6].

-

Data Analysis: Calculate the percent inhibition for each concentration of GSK2830371 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement via Western Blot

This protocol describes how to assess the effect of GSK2830371 on the phosphorylation of Wip1 substrates in a cellular context.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture a TP53 wild-type cell line (e.g., MCF7) to 70-80% confluency. Treat the cells with varying concentrations of GSK2830371 or DMSO for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of Wip1 substrates (e.g., phospho-p53 (Ser15), total p53, phospho-Chk2 (T68), total Chk2). Also, probe for Wip1 and a loading control (e.g., β-actin).

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation status of the target proteins relative to the total protein levels.

Therapeutic Potential and Future Directions

The ability of GSK2830371 to reactivate the p53 pathway makes it a compelling candidate for cancer therapy, particularly in tumors that retain wild-type p53 but have an overactive Wip1. Combination therapies are a promising avenue of investigation. For instance, GSK2830371 has been shown to potentiate the effects of MDM2 inhibitors, such as Nutlin-3 and HDM201, in a p53-dependent manner[10][11]. This synergy arises from the complementary mechanisms of releasing p53 from MDM2-mediated degradation and preventing its deactivation by Wip1. Similarly, GSK2830371 can sensitize breast cancer cells to genotoxic agents like doxorubicin[9][12].

While GSK2830371 has been instrumental as a research tool, its pharmacokinetic limitations have prompted the development of new generations of Wip1 inhibitors with more favorable drug-like properties[7]. The insights gained from studying GSK2830371 are crucial for guiding these future drug discovery efforts.

Conclusion

GSK2830371 is a well-characterized, potent, and selective allosteric inhibitor of Wip1 phosphatase. Its ability to robustly activate the p53 signaling pathway in a targeted manner has validated Wip1 as a viable therapeutic target in oncology. The experimental protocols and mechanistic understanding detailed in this guide provide a solid foundation for researchers and drug developers working to exploit the therapeutic potential of Wip1 inhibition.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 1056619-14-7[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. 1056619-14-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.1056619-14-7 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 5. This compound,1056619-14-7-Amadis Chemical [amadischem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. oncotarget.com [oncotarget.com]

- 10. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(5-nitro-1H-indazol-1-yl)ethanol

Abstract

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of novel chemical entities are foundational to progress. This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(5-nitro-1H-indazol-1-yl)ethanol, a molecule of interest due to its nitro-substituted indazole core. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and a systematic approach to data interpretation. By synthesizing predictive data based on analogous structures with robust methodologies, this guide serves as a self-validating system for the analysis of this compound and similar molecular scaffolds.

Introduction: The Need for Rigorous Spectroscopic Analysis

The compound this compound integrates two key chemical moieties: the indazole ring system, a prevalent scaffold in medicinal chemistry, and a nitroaromatic group, a potent electron-withdrawing feature that significantly modulates a molecule's electronic and biological properties. The precise attachment of the hydroxyethyl side chain at the N1 position of the indazole ring is a critical structural detail that must be confirmed.

Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its identity, structure, and purity. This guide outlines the core techniques required for this purpose:

-

NMR Spectroscopy (¹H and ¹³C) : To map the carbon-hydrogen framework and confirm connectivity.

-

IR Spectroscopy : To identify key functional groups through their vibrational signatures.

-

UV-Vis Spectroscopy : To probe the electronic transitions within the conjugated π-system.

By employing these methods in concert, researchers can achieve an unequivocal structural assignment, a critical step in any drug discovery or materials science workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. The following sections detail the protocols and expected data for this compound.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation.[1]

Methodology:

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often an excellent choice for heterocyclic compounds, as it can help in observing exchangeable protons like the one from the hydroxyl group.[1]

-

Concentration : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry 5 mm NMR tube.[1]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[1]

-

¹H NMR Acquisition :

-

On a spectrometer (e.g., 400 MHz), tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1] The number of scans can range from 8 to 64.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.[1]

-

Employing techniques like DEPT-135 can further aid in distinguishing between CH, CH₂, and CH₃ carbons.

-

Predicted ¹H NMR Spectral Data

Based on the structure and data from analogous compounds like 5-nitroindazole and N-alkylated heterocycles, the following ¹H NMR signals are predicted.[2] Chemical shifts (δ) are reported in parts per million (ppm).

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-3 | ~8.3 - 8.5 | s | - | Singlet due to no adjacent protons. |

| H-4 | ~8.7 - 8.9 | d | J ≈ 2.0-2.5 Hz | Doublet due to meta-coupling with H-6.[3][4] |

| H-6 | ~8.2 - 8.4 | dd | J ≈ 9.0-9.5 Hz, 2.0-2.5 Hz | Doublet of doublets from ortho-coupling with H-7 and meta-coupling with H-4. |

| H-7 | ~7.8 - 8.0 | d | J ≈ 9.0-9.5 Hz | Doublet due to ortho-coupling with H-6.[5][6] |

| N-CH₂ | ~4.6 - 4.8 | t | J ≈ 5.0-6.0 Hz | Triplet from coupling to the adjacent CH₂OH protons. Deshielded due to attachment to nitrogen. |

| CH₂-OH | ~3.9 - 4.1 | t | J ≈ 5.0-6.0 Hz | Triplet from coupling to the adjacent N-CH₂ protons. |

| OH | Variable (e.g., ~4.5-5.5) | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. Can be confirmed by D₂O exchange.[7][8] |

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are strongly influenced by the electron-withdrawing nitro group and the heterocyclic ring system.[9]

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-3 | ~135 - 138 | |

| C-3a | ~141 - 143 | Quaternary carbon. |

| C-4 | ~118 - 120 | |

| C-5 | ~143 - 145 | Quaternary carbon, attached to NO₂ group. |

| C-6 | ~122 - 124 | |

| C-7 | ~111 - 113 | |

| C-7a | ~125 - 127 | Quaternary carbon. |

| N-CH₂ | ~50 - 55 | |

| CH₂-OH | ~58 - 62 |

NMR Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to Exploring the Chemical Space of N-1 Substituted 5-Nitroindazoles

Abstract

The 5-nitroindazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of agents against neglected tropical diseases. Its mechanism, rooted in the bioreductive activation of the nitro group by parasitic nitroreductases, offers a validated pathway to therapeutic efficacy.[1][2][3] However, the inherent risks associated with nitroaromatic compounds, including potential mutagenicity and host toxicity, necessitate a thorough and strategic exploration of its chemical space to identify candidates with an optimal balance of potency and safety.[1][4][5][6] This guide provides an in-depth exploration of the chemical space around the N-1 position of the 5-nitroindazole core. We will dissect the causal factors governing regioselective synthesis, provide field-proven experimental protocols, and synthesize structure-activity relationship (SAR) data to inform rational drug design.

The 5-Nitroindazole Core: A Double-Edged Sword

The therapeutic promise of 5-nitroindazoles lies in their mechanism of action. The electron-withdrawing nitro group is essential for activity, serving as a substrate for Type I nitroreductases (NTRs) found in protozoan parasites like Trypanosoma cruzi.[1][3] This enzymatic reduction, which does not have a mammalian homolog, generates reactive nitrogen species, including nitroso and hydroxylamine intermediates, that induce lethal oxidative stress and damage parasite macromolecules.[1][2][7]

However, this same reductive activation pathway is responsible for the compound class's primary liabilities. In mammalian systems, nonspecific reduction of the nitro group can lead to the formation of potentially carcinogenic and cytotoxic metabolites.[8][9] This duality is the central challenge in developing 5-nitroindazole-based drugs: harnessing the targeted bioactivation in parasites while minimizing off-target effects in the host. The exploration of substituents at the N-1 position is a critical strategy for modulating the physicochemical properties, potency, and safety profile of these molecules.

Navigating the Synthesis: Regioselectivity in N-1 Substitution

A primary hurdle in exploring the N-1 chemical space is controlling the regioselectivity of substitution. The indazole nucleus possesses two reactive nitrogen atoms, N-1 and N-2. Direct alkylation or arylation often yields a mixture of regioisomers, complicating purification and interpretation of SAR.[10] The electronic nature of the 5-nitroindazole system, with its strongly electron-withdrawing C5-nitro group, further influences the reactivity of the N-1 and N-2 positions. Understanding and controlling these factors is paramount.

The Causality of Regioselection

The choice of base, solvent, and electrophile dictates the outcome of the N-substitution reaction. Two reliable, opposing strategies have emerged for selectively functionalizing the indazole core.

-

Kinetic vs. Thermodynamic Control: Under basic conditions, the indazole anion is formed. The N-1 position is generally considered the thermodynamic sink, leading to the more stable product. In contrast, the N-2 position is often the site of initial, kinetically favored attack.

-

The Hard and Soft Acids and Bases (HSAB) Principle: The choice of cation from the base can influence selectivity. For instance, harder cations like Na⁺ may coordinate differently than softer, more polarizable cations like Cs⁺, influencing the nucleophilicity of the respective nitrogen atoms.

-

Reaction Mechanism: Different reaction classes exploit distinct mechanisms to achieve selectivity. Standard SN2-type alkylations under basic conditions can be contrasted with the mechanism of the Mitsunobu reaction, which proceeds through an alkoxyphosphonium intermediate.[11][12]

The following workflow illustrates the strategic choice of reaction conditions to achieve the desired N-1 or N-2 isomer.

Protocol 1: Regioselective N-1 Alkylation via SN2 Reaction

This protocol is optimized for achieving high N-1 selectivity and is based on methods proven to favor the thermodynamic product.[13][14][15] The use of sodium hydride in an aprotic solvent like THF ensures the formation of the indazolide anion, which preferentially reacts at the N-1 position with a suitable alkyl halide.

Materials:

-

5-Nitro-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl bromide (e.g., 1-bromo-3-chloropropane)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-nitro-1H-indazole (1.0 eq).

-

Suspension: Add anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred suspension. Causality Note: The excess NaH ensures complete deprotonation to the indazolide anion. The reaction is exothermic and generates H₂ gas; slow addition is critical for safety.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clearer as the sodium salt forms.

-

Alkylation: Cool the mixture back to 0 °C. Add the alkyl bromide (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC (e.g., 30% EtOAc in hexanes).

-

Quenching: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-1 alkylated 5-nitroindazole.

Protocol 2: Regioselective N-1 Arylation via Buchwald-Hartwig Amination

For the introduction of aryl or heteroaryl moieties at the N-1 position, modern cross-coupling methods are required. The Buchwald-Hartwig amination provides a robust and general method for forming C-N bonds.[16][17][18] This protocol uses a palladium catalyst with a specialized phosphine ligand to couple the indazole nitrogen with an aryl halide.

Materials:

-

5-Nitro-1H-indazole

-

Aryl bromide or iodide (Ar-X)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable Buchwald ligand)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane or Toluene

-

Diatomaceous earth

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add 5-nitro-1H-indazole (1.2 eq), the aryl halide (1.0 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq) to a Schlenk tube. Causality Note: Cs₂CO₃ is a strong, non-nucleophilic base suitable for this coupling. The ligand-to-metal ratio is crucial for generating the active catalytic species.

-

Solvent Addition: Add anhydrous dioxane or toluene via cannula.

-

Degassing: Seal the tube and degas the mixture by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring overnight. Monitor by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of diatomaceous earth to remove palladium residues.

-

Extraction: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography to yield the pure N-1 arylated 5-nitroindazole.

Mapping the Chemical Space: Structure-Activity Relationships (SAR)

Systematic substitution at the N-1 position allows for the fine-tuning of a compound's properties. The primary goals are typically to enhance potency against the target parasite, improve metabolic stability, and reduce cytotoxicity.

Key N-1 Substituent Classes and Their Impact

Exploration has focused on several key classes of substituents at the N-1 position:

-

Simple Alkyl Chains: These primarily modulate lipophilicity. Increasing chain length can improve cell penetration but may also increase metabolic liability and non-specific toxicity.

-

Functionalized Alkyl Chains: Introducing terminal functional groups like amines, alcohols, or ethers can significantly impact solubility and allow for specific interactions with the target.[19] For example, basic amines can become protonated at physiological pH, improving aqueous solubility.

-

Benzyl and Substituted Benzyl Groups: These moieties introduce steric bulk and can engage in π-stacking or other interactions within the target's active site. Electron-withdrawing or -donating groups on the benzyl ring can modulate the electronic properties of the entire molecule.

-

Aryl and Heteroaryl Groups: Direct connection of an aromatic ring to the N-1 position creates a rigid, planar system that can explore different binding modes.

The following diagram outlines the logical flow of a typical SAR exploration campaign for this scaffold.

Quantitative SAR Data

The following table summarizes representative data synthesized from multiple studies on N-1 substituted nitroindazoles, primarily focusing on anti-trypanosomal activity.[3][7][19]

| Compound ID | N-1 Substituent | Target Organism | IC₅₀ (µM) | CC₅₀ (Host Cell, µM) | Selectivity Index (SI) |

| BNZ | (Reference Drug) | T. cruzi | ~2.5-5.0 | >100 | >20-40 |

| 1 | -H | T. cruzi | >50 | >100 | <2 |

| 2 | -CH₃ | T. cruzi | 15.2 | >100 | >6.6 |

| 3 | -(CH₂)₃-N(CH₃)₂ | T. cruzi | 8.7 | ~90 | ~10.3 |

| 4 | -(CH₂)₂-OH | T. cruzi | 12.5 | >100 | >8.0 |

| 5 | -CH₂-Ph | T. cruzi | 4.1 | >100 | >24.4 |

| 6 | -CH₂-(4-F-Ph) | T. cruzi | 1.8 | >100 | >55.6 |

Key Insights from SAR Data:

-

N-1 Substitution is Crucial: The unsubstituted 5-nitroindazole (1) is largely inactive, demonstrating the necessity of the N-1 substituent for potency.

-

Lipophilicity and Functionality: Simple alkylation (2) confers modest activity. The introduction of a terminal basic amine (3) or a hydroxyl group (4) can maintain or slightly improve activity while potentially enhancing solubility.

-

Aromatic Moieties are Favorable: The introduction of a benzyl group (5) significantly boosts potency. Further substitution on the benzyl ring, such as with an electron-withdrawing fluorine atom (6), can lead to a substantial increase in activity, suggesting a specific interaction in the binding pocket of the target nitroreductase.

Biological Evaluation: Self-Validating Protocols

To generate trustworthy and reproducible data, standardized biological assays are essential. The following protocols for in vitro testing against Trypanosoma cruzi are based on established methodologies in the field.[20][21][22][23]

Protocol 3: Intracellular Amastigote Growth Inhibition Assay

This is the most clinically relevant in vitro assay, as it measures the compound's ability to kill the replicative, intracellular form of the parasite.

Materials:

-

Vero or L6 host cells

-

T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase or a fluorescent protein)

-

Culture medium (e.g., RPMI or DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

Benznidazole (BNZ) as a positive control

-

Detection reagent (e.g., CPRG for β-gal expressing parasites, or a fluorescent plate reader)

Procedure:

-

Host Cell Plating: Seed host cells into 96-well plates at a density that allows for sub-confluent growth after 24 hours.

-

Infection: Infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of ~5-10. Incubate for 4-6 hours to allow for parasite invasion.

-

Washing: Gently wash the plates with fresh medium to remove non-internalized trypomastigotes.

-

Compound Addition: Add fresh medium containing serial dilutions of the test compounds and controls. Ensure the final DMSO concentration is ≤0.5%.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ atmosphere.

-

Quantification:

-

For β-gal strains: Lyse the cells and add CPRG substrate. Measure absorbance at 570 nm.

-

For fluorescent strains: Measure fluorescence intensity directly on a plate reader.

-

-

Data Analysis: Plot the percentage of growth inhibition versus compound concentration and determine the IC₅₀ value using a non-linear regression model.

Protocol 4: Mammalian Cell Cytotoxicity Assay

This assay is performed in parallel to determine the compound's toxicity to the host cells and is crucial for calculating the Selectivity Index (SI).

Procedure:

-

Cell Plating: Seed host cells (the same line used in the amastigote assay) in a 96-well plate.

-

Compound Addition: After 24 hours, add serial dilutions of the test compounds.

-

Incubation: Incubate for the same duration as the amastigote assay (72-96 hours).

-

Viability Measurement: Add a viability reagent (e.g., Resazurin, MTS, or CellTiter-Glo) and measure the appropriate signal (fluorescence or absorbance).

-

Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the CC₅₀ value.

Beyond the Nitro Group: The Role of Bioisosteric Replacement

Given the potential liabilities of the nitro group, a forward-looking strategy involves its replacement with a bioisostere—a different functional group that retains the desired biological activity while improving the safety profile.[8][24][25] The challenge is that the nitro group's unique electronic properties and its role as a reductive substrate are difficult to replicate.[24]

Potential bioisosteres for the aromatic nitro group include:

-

Cyano (-CN)

-

Trifluoromethyl (-CF₃)

-

Sulfonamide (-SO₂NHR)

-

N-oxide functionalities

The trifluoromethyl group, in particular, has been successfully used as a bioisostere for aliphatic nitro groups in other contexts, offering improved metabolic stability.[26][27] Exploring the synthesis of 5-trifluoromethyl- or 5-cyano-indazoles and submitting them to the same SAR workflow is a logical next step in mitigating the risks associated with this otherwise highly promising scaffold.

Conclusion

The N-1 position of the 5-nitroindazole scaffold is a rich and fruitful region for chemical exploration. By leveraging a deep understanding of reaction mechanisms to achieve regioselective synthesis, employing a systematic SAR workflow, and utilizing robust biological assays, researchers can effectively navigate this chemical space. The ultimate goal is to develop novel therapeutic agents that retain the potent antiparasitic activity conferred by the nitro group while engineering out its undesirable toxicological properties. The strategic application of bioisosteric replacement represents the next frontier in this endeavor, potentially unlocking the full therapeutic potential of the indazole core.

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 16. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]

- 22. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 24. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. macmillan.princeton.edu [macmillan.princeton.edu]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Identification and Evaluation of Novel 5-Nitroindazole Derivatives

Introduction: The 5-Nitroindazole Scaffold as a Privileged Structure in Drug Discovery

The indazole core, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a multitude of therapeutically active agents.[1][2] Its unique chemical properties and ability to form various interactions with biological targets have made it a cornerstone for the development of kinase inhibitors and other pharmaceuticals.[2] The introduction of a nitro group at the 5-position of this scaffold yields 5-nitroindazole, a versatile building block that significantly enhances the biological activity profile of its derivatives.

The electron-withdrawing nature of the 5-nitro group is not merely a passive structural element; it is often a key pharmacophore essential for the compound's mechanism of action.[3] In many contexts, particularly in antimicrobial and antiprotozoal applications, the nitro group acts as a prodrug element. It can be reduced by specific enzymes within the target organism, such as nitroreductases (NTRs), to generate reactive oxygen species (ROS) and other radical species that induce oxidative stress and lead to cell death.[4][5] This targeted activation provides a basis for selectivity, a highly desirable trait in drug development.

This strategic placement of the nitro group has led to the discovery of 5-nitroindazole derivatives with a broad spectrum of potent biological activities, including:

-

Antiprotozoal: Demonstrating remarkable efficacy against various protozoan parasites, including Trypanosoma cruzi (the agent of Chagas disease), Leishmania species, and Acanthamoeba castellanii.[6][7][8][9]

-

Antineoplastic: Showing moderate to significant activity against various cancer cell lines.[3][10][11]

-

Antitrichomonal: Exhibiting potent activity against Trichomonas vaginalis.[10][11]

This guide provides a comprehensive technical overview of the workflow for identifying and validating novel 5-nitroindazole derivatives, from rational design and synthesis to purification, characterization, and biological evaluation. It is intended for researchers and drug development professionals seeking to leverage this powerful chemical scaffold for therapeutic innovation.

Section 1: Rational Design and Strategic Synthesis

The identification of novel bioactive compounds is a multi-step process that begins with a strategic approach to molecular design. Rather than relying on random screening, a rational design workflow leverages existing knowledge to prioritize the synthesis of compounds with a higher probability of success.

Caption: Overall workflow for the identification of novel 5-nitroindazole derivatives.

Leveraging Structure-Activity Relationship (SAR) Data

The cornerstone of rational design is the analysis of Structure-Activity Relationships (SAR). By examining existing series of 5-nitroindazole derivatives, researchers can deduce which structural modifications lead to enhanced activity or improved selectivity. For instance, studies have shown that the nature of substituents at the N1 and N2 positions of the indazole ring can dramatically influence antiprotozoal efficacy and cytotoxicity.[9][12] Hydrophilic fragments substituted at position 1 can play a key role in improving the selectivity profile of these compounds against Leishmania.[9] This information guides the selection of new functional groups to explore.

Computational Approaches: In Silico Screening

Molecular docking and other computational tools can further refine the design process. By modeling the interaction of virtual 5-nitroindazole derivatives with the active site of a target enzyme, such as T. cruzi nitroreductase, it is possible to predict binding affinities.[4][5] This in silico screening helps prioritize synthetic candidates that are most likely to engage the target, saving significant time and resources.

Section 2: Synthesis of 5-Nitroindazole Derivatives

The synthesis phase is where theoretical designs are translated into tangible molecules. The versatility of the indazole ring allows for functionalization at several positions, most commonly at the N1, N2, and C3 atoms.[13][14]

Key Synthetic Strategies

Two primary strategies for generating diversity are N-substitution and C3-functionalization.

-

N-Substitution: This is often the most straightforward approach. It typically involves the deprotonation of the 5-nitroindazole N-H with a base (e.g., sodium ethoxide) to form the sodium salt, followed by nucleophilic substitution with a suitable alkyl or benzyl halide.[3][11] This method allows for the introduction of a wide variety of side chains at the N1 or N2 position.

-

C3-Functionalization: To access a different chemical space, the C3 position can be modified. A common and effective route involves the initial halogenation of the C3 position (e.g., iodination using I₂ and KOH), which installs a versatile handle.[13] This 3-iodo-5-nitroindazole intermediate can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups.[2][14]

Experimental Protocol: N-Alkylation of 5-Nitroindazole

This protocol describes a general method for the synthesis of N1-substituted 5-nitroindazole derivatives, a common procedure found in the literature.[11][15]

Objective: To synthesize a 1-alkyl-5-nitroindazole derivative.

Materials:

-

5-Nitroindazole (1.0 eq)

-

Sodium ethoxide (1.1 eq)

-

Anhydrous Ethanol

-

Desired Alkyl Halide (e.g., benzyl bromide) (1.2 eq)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

-

Salt Formation: Dissolve 5-nitroindazole (I) in a minimal amount of warm anhydrous ethanol in a round-bottom flask. To this solution, add a solution of sodium ethoxide in ethanol. Stir the mixture to form the sodium salt of 5-nitroindazole (II).[3]

-

Alkylation: Add the alkyl halide dropwise to the reaction mixture.

-

Reaction: Attach a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter the drying agent and concentrate the organic layer in vacuo to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 5-nitroindazole derivative.

Self-Validation: The success of the synthesis is confirmed in the subsequent characterization step, where spectroscopic data must match the expected structure.

Section 3: Purification and Structural Elucidation

Absolute purity and confirmed structural identity are non-negotiable prerequisites for biological testing. Impurities can lead to false-positive results or mask the true activity of the target compound.

Purification by Flash Column Chromatography

Flash column chromatography is the standard method for purifying synthetic intermediates and final products in medicinal chemistry.[1] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or mixture of solvents). The polarity of the mobile phase is optimized to achieve a clean separation between the desired product and any unreacted starting materials or byproducts.

The "Proof of Structure": Spectroscopic Characterization

A combination of spectroscopic techniques is used to unambiguously determine the chemical structure of the newly synthesized derivative.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.[15] ¹³C NMR provides analogous information for the carbon skeleton. Together, they allow for a complete mapping of the molecule's structure.

-

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.[18] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[3] For 5-nitroindazole derivatives, characteristic peaks for the N-O stretches of the nitro group and C=N/C=C stretches of the aromatic rings would be expected.

| Technique | Information Provided | Causality/Purpose |

| ¹H & ¹³C NMR | Detailed map of the C-H framework, connectivity. | Confirms that the alkylation/arylation occurred at the correct position and that the core structure is intact.[15] |

| Mass Spec (MS) | Molecular Weight, Molecular Formula (HRMS). | Verifies that the final product has the expected mass, confirming the addition of the new substituent.[18] |

| Infrared (IR) | Presence of key functional groups (e.g., -NO₂). | Confirms that critical pharmacophores, like the nitro group, have been retained through the synthesis.[3] |

| Table 1: Spectroscopic techniques for the characterization of 5-nitroindazole derivatives. |

Section 4: In Vitro Biological Evaluation

Once a novel derivative has been synthesized, purified, and structurally confirmed, it enters the biological evaluation cascade to determine its activity and selectivity.

Caption: A typical in vitro screening cascade for new compounds.

Primary Screening: Assessing Target Activity

The initial screen is designed to determine if the compound has the desired biological effect. For antiprotozoal drug discovery, this involves testing the compound against the target parasite.

Protocol: In Vitro Anti-T. cruzi Activity Assay This protocol is based on methods used to evaluate 5-nitroindazole derivatives against T. cruzi epimastigotes.[5][15]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against T. cruzi.

Materials:

-

Log-phase culture of T. cruzi epimastigotes.

-

RPMI 1640 culture medium.

-

Test compound dissolved in DMSO.

-

96-well microtiter plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Spectrophotometer (plate reader).

Procedure:

-

Plating: Seed 96-well plates with T. cruzi epimastigotes at a specified density (e.g., 3 x 10⁶ parasites/mL).

-

Dosing: Add the test compound to the wells in a series of 2-fold dilutions to create a dose-response curve. Include a vehicle control (DMSO only) and a positive control (e.g., benznidazole). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

-

Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) at the parasite's optimal growth temperature (e.g., 28°C).

-

Viability Assessment: Add MTT reagent to each well and incubate for a further 2-4 hours. Viable parasites with active dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Secondary Screening: Determining Selectivity

A potent compound is only useful if it is not equally potent against host cells. A cytotoxicity assay against a mammalian cell line is performed to determine the 50% cytotoxic concentration (CC₅₀).[6][9] The procedure is similar to the primary assay, but uses a mammalian cell line (e.g., Vero cells or mouse macrophages) instead of the parasite.

Data Analysis: The Selectivity Index (SI)

The therapeutic potential of a compound is best represented by its Selectivity Index (SI), which provides a measure of its therapeutic window.

SI = CC₅₀ (Toxicity) / IC₅₀ (Potency)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the target pathogen than to host cells. A predefined threshold (e.g., SI > 10) is often used to identify compounds worthy of further investigation.[19]

| Compound | IC₅₀ on A. castellanii (µM)[6] | CC₅₀ on Vero Cells (µM)[6] | Selectivity Index (SI) |

| Derivative 8 | 2.6 | >100 | >38.5 |

| Derivative 9 | 4.7 | >100 | >21.3 |

| Derivative 10 | 3.9 | >100 | >25.6 |

| Chlorhexidine | 5.2 | 34.1 | 6.6 |

| Table 2: Sample biological data for 5-nitroindazole derivatives against Acanthamoeba castellanii. |

Conclusion and Future Outlook

The identification of novel 5-nitroindazole derivatives is a systematic process that integrates rational design, chemical synthesis, and rigorous biological evaluation. The inherent bioactivity of the 5-nitroindazole scaffold, driven by the unique properties of the nitro group, makes it an exceptionally fruitful starting point for drug discovery campaigns targeting a range of diseases, particularly those caused by protozoan parasites.[7][20]

The workflow described in this guide—from SAR-driven design and versatile synthesis to a tiered screening cascade—provides a robust framework for identifying hit compounds with high potency and selectivity. Derivatives that emerge successfully from this in vitro evaluation become lead candidates for further preclinical development, including mechanism of action studies, pharmacokinetic profiling, and, ultimately, in vivo efficacy testing in animal models. The continued exploration of this chemical space promises to yield the next generation of therapeutics for some of the world's most challenging diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digibug.ugr.es [digibug.ugr.es]

- 7. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. soc.chim.it [soc.chim.it]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. lehigh.edu [lehigh.edu]

- 17. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. researchgate.net [researchgate.net]

- 20. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to the Preliminary Biological Screening of 2-(5-nitro-1H-indazol-1-yl)ethanol

Preamble: Strategic Rationale for Screening 2-(5-nitro-1H-indazol-1-yl)ethanol

In the landscape of medicinal chemistry and drug discovery, the indazole nucleus represents a "privileged scaffold"—a molecular framework that consistently appears in compounds with a wide array of pharmacological activities.[1] When substituted with a nitro group, the resulting nitroindazole derivatives emerge as a particularly compelling class of compounds, demonstrating significant potential across therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[2][3] The nitro group is a critical pharmacophore; its position on the indazole ring and its electron-withdrawing nature can profoundly influence the molecule's interaction with biological targets, often through mechanisms involving bioreduction to reactive intermediates within target cells or pathogens.[4]

This guide outlines a strategic, multi-tiered approach for the preliminary biological evaluation of a novel derivative, This compound . The objective of this initial screen is not exhaustive characterization but rather a rapid, data-driven assessment to identify its dominant biological activities and determine its potential for further development. As Senior Application Scientists, we advocate for a logical, parallel screening cascade that efficiently probes the most probable activities suggested by the compound's chemical structure. This document provides not just the protocols, but the causality behind the experimental design, ensuring a robust and interpretable preliminary dataset.

Chapter 1: The Preliminary Screening Workflow: A Multi-Assay Cascade

A successful preliminary screen must be both efficient and informative. We employ a parallel assay strategy to simultaneously investigate four key areas of biological activity historically associated with the nitroindazole scaffold: cytotoxicity, antimicrobial efficacy, antioxidant potential, and anti-inflammatory effects. This approach provides a holistic initial profile of the compound's biological footprint.

Caption: High-level workflow for the preliminary biological screening cascade.

Chapter 2: Assessment of Cytotoxic Potential via MTT Assay

Expertise & Rationale: Many nitro-heterocyclic compounds exhibit antiproliferative effects against cancer cell lines.[5] This activity is often linked to the intracellular reduction of the nitro group, which generates reactive species that can induce cellular damage and apoptosis.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability.[6][7] The principle lies in the reduction of the yellow MTT salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8] The quantity of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is optimized for screening against a panel of human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast) and a normal cell line (e.g., Vero - kidney) to assess selectivity.[5][9]

-

Cell Seeding:

-

Culture cells to ~80% confluency. Trypsinize, count, and dilute cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. This corresponds to 5,000 cells per well.

-

Leave the first column of the plate as a "medium only" blank.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of 2-fold serial dilutions of the test compound in serum-free culture medium, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Doxorubicin can be used as a positive control.

-

Carefully aspirate the medium from the wells and add 100 µL of the corresponding compound dilution. Include "vehicle control" wells containing only the medium with the highest concentration of DMSO used (typically <0.5%).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8]

-

After the 48-hour treatment, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[7][10]

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Measure the absorbance (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[8]

-

-

Data Analysis:

-

Subtract the average OD of the "medium only" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_sample / OD_vehicle_control) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Data Presentation: Example IC₅₀ Values

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

| This compound | A549 (Lung Cancer) | 15.2 | 4.1 |

| MDA-MB-231 (Breast Cancer) | 21.8 | 2.8 | |

| Vero (Normal Kidney) | 62.5 | - | |

| Doxorubicin (Control) | A549 (Lung Cancer) | 0.8 | 5.0 |

| MDA-MB-231 (Breast Cancer) | 1.1 | 3.6 | |

| Vero (Normal Kidney) | 4.0 | - | |

| SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) |

Chapter 3: Evaluation of Antimicrobial Activity